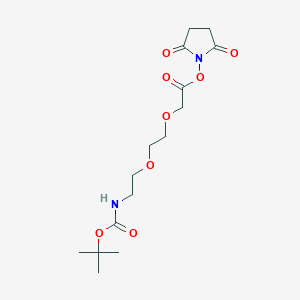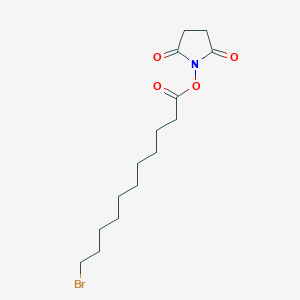![molecular formula C14H14ClNO B1416455 3-[(3-Chlorophenyl)methoxy]-4-methylaniline CAS No. 1153904-75-6](/img/structure/B1416455.png)
3-[(3-Chlorophenyl)methoxy]-4-methylaniline
Übersicht
Beschreibung
3-[(3-Chlorophenyl)methoxy]-4-methylaniline (CPMM) is an aromatic amine compound used in a variety of scientific research applications. It is highly soluble in water and is used as a reagent in a number of synthesis reactions. CPMM has a wide range of applications in the field of biochemistry and pharmacology, due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
In the realm of organic synthesis, compounds similar to 3-[(3-Chlorophenyl)methoxy]-4-methylaniline serve as key intermediates. For instance, the palladium-catalyzed amination of aryl halides and aryl triflates highlights the importance of such compounds in constructing complex molecular architectures, particularly in developing amines and related derivatives (Wolfe & Buchwald, 2003). This process underpins numerous synthetic routes critical for pharmaceuticals, agrochemicals, and material science.
Medicinal Chemistry and Drug Design
In medicinal chemistry, derivatives structurally related to 3-[(3-Chlorophenyl)methoxy]-4-methylaniline are synthesized for their potential biological activities. For example, the synthesis and evaluation of compounds for antimicrobial activity, as seen in the development of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile, indicate the utility of chlorophenyl and methoxyaniline components in drug design (Guna et al., 2015). These compounds are explored for their potential in treating microbial infections, showcasing the broader applicability of the core chemical structure in therapeutic areas.
Material Science and Molecular Engineering
The structural motif of 3-[(3-Chlorophenyl)methoxy]-4-methylaniline finds relevance in material science, particularly in the design and synthesis of novel organic compounds with specific physical or chemical properties. Molecular docking and quantum chemical calculations, as conducted on related compounds, help in understanding the interactions at the molecular level, which is crucial for designing materials with desired properties (Viji et al., 2020). Such studies not only aid in the theoretical understanding but also guide the practical synthesis and application of materials in various domains, including electronics, photonics, and nanotechnology.
Eigenschaften
IUPAC Name |
3-[(3-chlorophenyl)methoxy]-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-10-5-6-13(16)8-14(10)17-9-11-3-2-4-12(15)7-11/h2-8H,9,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPVHHPWAWLDAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OCC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chlorophenyl)methoxy]-4-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Methoxyphenyl)methoxy]propan-1-amine](/img/structure/B1416372.png)
![[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B1416373.png)
![4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1416374.png)








![(4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol](/img/structure/B1416393.png)

